Lipase Catalytic Efficiency vs. Ethyl Octanoate
In a head-to-head kinetic comparison using Candida antarctica lipase B (CALB) in heptane with 1-octanol as the acyl acceptor, vinyl octanoate exhibited a 4-fold higher Vₘ/Kₘ (catalytic efficiency) compared to ethyl octanoate, the corresponding non-vinyl ester. The difference was attributed predominantly to a favorable Kₘ effect for vinyl octanoate, meaning the enzyme binds the vinyl ester acyl donor with substantially higher apparent affinity [1]. In the same study, the thioester S-ethyl thiooctanoate showed a 25- to 30-fold lower Vₘ/Kₘ than ethyl octanoate, further underscoring the specificity advantage conferred by the vinyl ester leaving group.
| Evidence Dimension | Lipase catalytic efficiency (Vₘ/Kₘ) for acyl transfer to 1-octanol |
|---|---|
| Target Compound Data | Vinyl octanoate: Vₘ/Kₘ = 4× the value for ethyl octanoate (relative) |
| Comparator Or Baseline | Ethyl octanoate: Vₘ/Kₘ baseline; S-ethyl thiooctanoate: 25- to 30-fold lower Vₘ/Kₘ than ethyl octanoate |
| Quantified Difference | 4-fold higher Vₘ/Kₘ for vinyl octanoate vs. ethyl octanoate |
| Conditions | Candida antarctica lipase B (CALB), heptane solvent, 1-octanol as acyl acceptor, bi-bi ping-pong mechanism confirmed |
Why This Matters
When selecting an acyl donor for enzymatic esterification or kinetic resolution, vinyl octanoate's 4-fold catalytic efficiency advantage over ethyl octanoate translates directly to lower enzyme loading, shorter reaction times, or higher throughput—key procurement drivers in biocatalytic process development.
- [1] Martinelle, M. and Hult, K. (1995) 'Kinetics of acyl transfer reactions in organic media catalysed by Candida antarctica lipase B', Biochimica et Biophysica Acta, 1251(2), pp. 191–197. DOI: 10.1016/0167-4838(95)00096-D. View Source
